Gastrin releasing peptide,porcine
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Overview
Description
Gastrin releasing peptide is a neuropeptide originally isolated from the porcine stomachThis peptide plays a crucial role in various physiological processes, including the regulation of gastric acid secretion, modulation of feeding behavior, and involvement in brain functions such as memory and emotional responses .
Preparation Methods
Synthetic Routes and Reaction Conditions: Gastrin releasing peptide can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows the sequential addition of amino acids to a growing peptide chain. The process involves the use of a resin-bound amino acid, which is coupled with the next amino acid in the sequence using coupling reagents such as HBTU or DIC. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of gastrin releasing peptide involves recombinant DNA technology. The gene encoding the peptide is inserted into a suitable expression vector, which is then introduced into a host organism such as Escherichia coli. The host organism produces the peptide, which is subsequently purified using affinity chromatography and other purification techniques .
Chemical Reactions Analysis
Types of Reactions: Gastrin releasing peptide undergoes various chemical reactions, including:
Oxidation: The methionine residues in the peptide can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents such as dithiothreitol (DTT).
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.
Major Products Formed:
Oxidation: Methionine sulfoxide-containing peptide.
Reduction: Peptide with reduced disulfide bonds.
Substitution: Peptide variants with altered amino acid sequences.
Scientific Research Applications
Gastrin releasing peptide has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Mechanism of Action
Gastrin releasing peptide exerts its effects by binding to the gastrin releasing peptide receptor (GRPR), a G protein-coupled receptor (GPCR). Upon binding, the receptor activates downstream signaling pathways, including the activation of protein kinases and the modulation of gene expression. This leads to various physiological responses, such as the stimulation of gastric acid secretion, modulation of feeding behavior, and regulation of neuronal excitability .
Comparison with Similar Compounds
Bombesin: An amphibian peptide with similar receptor binding properties.
Neuromedin B: Another neuropeptide that binds to bombesin receptors but has different physiological effects.
Gastrin releasing peptide stands out due to its specific role in regulating gastric acid secretion and its involvement in various brain functions, making it a unique and valuable peptide for scientific research and therapeutic applications .
Properties
Molecular Formula |
C126H198N38O31S2 |
---|---|
Molecular Weight |
2805.3 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]butanediamide |
InChI |
InChI=1S/C126H198N38O31S2/c1-62(2)44-83(155-121(191)102(67(11)12)162-123(193)103(71(16)166)158-98(173)56-138-94(169)54-137-95(170)55-140-120(190)100(65(7)8)160-116(186)90(59-165)157-122(192)101(66(9)10)161-118(188)92-31-24-40-163(92)124(194)68(13)128)110(180)144-69(14)105(175)149-81(28-21-22-38-127)108(178)150-82(37-43-197-18)109(179)156-89(46-72-32-34-76(167)35-33-72)125(195)164-41-25-30-91(164)117(187)151-80(29-23-39-135-126(131)132)107(177)139-57-96(171)147-88(50-93(129)168)115(185)154-87(49-75-53-134-61-143-75)114(184)153-85(47-73-51-136-78-27-20-19-26-77(73)78)111(181)145-70(15)106(176)159-99(64(5)6)119(189)141-58-97(172)146-86(48-74-52-133-60-142-74)113(183)152-84(45-63(3)4)112(182)148-79(104(130)174)36-42-196-17/h19-20,26-27,32-35,51-53,60-71,79-92,99-103,136,165-167H,21-25,28-31,36-50,54-59,127-128H2,1-18H3,(H2,129,168)(H2,130,174)(H,133,142)(H,134,143)(H,137,170)(H,138,169)(H,139,177)(H,140,190)(H,141,189)(H,144,180)(H,145,181)(H,146,172)(H,147,171)(H,148,182)(H,149,175)(H,150,178)(H,151,187)(H,152,183)(H,153,184)(H,154,185)(H,155,191)(H,156,179)(H,157,192)(H,158,173)(H,159,176)(H,160,186)(H,161,188)(H,162,193)(H4,131,132,135)/t68-,69-,70-,71+,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,99-,100-,101-,102-,103-/m0/s1 |
InChI Key |
GLCDCQPXUJKYKQ-GZDVRPNBSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC3=CNC=N3)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC6=CNC=N6)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]7CCCN7C(=O)[C@H](C)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CNC=N1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CNC=N4)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C7CCCN7C(=O)C(C)N |
Origin of Product |
United States |
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